REACTION_CXSMILES
|
Cl[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]=1[CH:8]=O.[CH3:10][O:11][C:12](=[O:15])[CH2:13][SH:14].C(N(CC)CC)C.C[O-].[Na+]>N1C=CC=CC=1.C(OCC)(=O)C>[CH3:10][O:11][C:12]([C:13]1[S:14][C:2]2[CH2:7][CH2:6][CH2:5][CH2:4][C:3]=2[CH:8]=1)=[O:15] |f:3.4|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(CCCC1)C=O
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
COC(CS)=O
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
sodium methoxide
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate (200 mL) and 1N aqueous HCl (50 mL)
|
Type
|
WASH
|
Details
|
The separated organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness, which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in Methanol (100 mL)
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hrs
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate (200 mL) and 1N aqueous NaHCO3 (50 mL)
|
Type
|
WASH
|
Details
|
The separated organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluted with PE
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC2=C(S1)CCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 36.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |